molecular formula C15H15ClN4O B6478890 3-(4-chlorophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole CAS No. 956503-66-5

3-(4-chlorophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole

Cat. No. B6478890
M. Wt: 302.76 g/mol
InChI Key: PXEVUKSBYKLQTI-UHFFFAOYSA-N
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Description

The compound “3-(4-chlorophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole” belongs to the class of organic compounds known as oxadiazoles. Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,4-oxadiazole ring, possibly through a cyclization reaction. The 3,5-dimethyl-1H-pyrazol-1-yl group could be introduced through a substitution reaction. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole ring and the 3,5-dimethyl-1H-pyrazol-1-yl group. The presence of the chlorine atom on the phenyl ring would likely have a significant impact on the compound’s electronic properties and reactivity.



Chemical Reactions Analysis

As for the chemical reactions, it would depend on the conditions and reagents used. The compound could potentially undergo various substitution reactions, especially at the phenyl ring and the pyrazole ring.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the oxadiazole and pyrazole rings would likely make the compound relatively stable and rigid. The chlorine atom could increase the compound’s polarity and potentially its boiling point and melting point.


Safety And Hazards

Without specific data, it’s hard to provide accurate information about the safety and hazards of this compound. However, as with all chemicals, it should be handled with care, following appropriate safety protocols.


Future Directions

The study of oxadiazole derivatives is a vibrant field in medicinal chemistry due to their diverse biological activities. This particular compound, with its combination of an oxadiazole ring, a chlorophenyl group, and a dimethylpyrazolyl group, could be of interest for further study in this context.


Please note that this is a general analysis based on the structure of the compound and the classes of compounds it belongs to. For a more detailed and accurate analysis, specific experimental data and literature would be needed.


properties

IUPAC Name

3-(4-chlorophenyl)-5-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O/c1-10-9-11(2)20(18-10)8-7-14-17-15(19-21-14)12-3-5-13(16)6-4-12/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEVUKSBYKLQTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC2=NC(=NO2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole

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